molecular formula C9H16ClNO3 B8434119 Boc-beta-Ala-CH2Cl

Boc-beta-Ala-CH2Cl

Cat. No.: B8434119
M. Wt: 221.68 g/mol
InChI Key: RGNXAGIUARSUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-beta-Ala-CH2Cl is a useful research compound. Its molecular formula is C9H16ClNO3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-oxobutyl)carbamate

InChI

InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h4-6H2,1-3H3,(H,11,13)

InChI Key

RGNXAGIUARSUKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of IClSO3H (5 g, 42.91 mmol) and ClCH2Br (5.55 g, 42.9 mmol) was refluxed for 3 hours, followed by pouring into ice. The ice water suspension was extracted with DCM (2×50 mL), and the combined DCM layers were washed with water (2×50 mL) to give a solution of ClCH2SO3Cl (solution A). A solution of Boc-β-Ala-OH (12, 4.73 g, 25 mmol), NaHCO3 (8.41 g, 100 mmol), and Bu4N+HSO4− (0.849 g, 2.5 mmol) in water (100 mL) was cooled to 0° C., followed by addition of solution A. The mixture was stirred vigorously for 2 hours, followed by separation of the layers. The DCM layer was washed with brine (2×100 mL), and dried over anhydrous MgSO4. The solvent was removed in vacuo and the residue purified by silica gel column chromatography (20% EtOAc in hexane, v/v) to yield 1.2 g (20%) of product (13): 13C NMR δ 28.218 (3×CH3 of Boc), 34.439 (CH2C(═O)O), 35.655 (NHCH2CH2), 68.565 (OCH2Cl), 79.547 (C(CH3)3), 155.811 (NHC(═O)O), 170.761 (C(═O)O).
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
[Compound]
Name
HSO4−
Quantity
0.849 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

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